N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide
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Overview
Description
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a phthalimide moiety, a triazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide typically involves multiple steps One common approach starts with the preparation of the phthalimide derivative, which is then reacted with an appropriate triazole precursorSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]amino]ethyl]benzamide
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-19(14-6-2-1-3-7-14)22-12-10-17-23-18(25-24-17)11-13-26-20(28)15-8-4-5-9-16(15)21(26)29/h1-9H,10-13H2,(H,22,27)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICFYWSDAHGKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)CCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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